![molecular formula C28H27N B14271097 N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine CAS No. 131783-28-3](/img/structure/B14271097.png)
N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine is an aromatic amine compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 4-ethylphenyl groups attached to a biphenyl core, making it a valuable material in organic electronics and other advanced technologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine typically involves the reaction of 4-ethylphenylamine with biphenyl derivatives under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
For industrial-scale production, the synthesis of N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Material Science: The compound is studied for its potential in developing advanced materials with unique electronic and optical properties.
Chemical Sensors: Its ability to undergo redox reactions makes it a candidate for use in chemical sensors and biosensors.
Pharmaceutical Research:
Mecanismo De Acción
The mechanism by which N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine exerts its effects is primarily related to its ability to transport charge. In organic electronics, it facilitates the movement of holes (positive charge carriers) through the material, enhancing the efficiency of devices like OLEDs and OPVs . The molecular targets and pathways involved include interactions with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material, which are critical for charge transport.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diphenyl-N,N’-bis(3-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Known for its use in OLEDs as a hole transport material.
N,N’-Bis(4-methylphenyl)-N,N’-diphenyl-4,4’-biphenyldiamine: Another compound with similar applications in organic electronics.
Uniqueness
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine stands out due to its specific structural configuration, which provides unique electronic properties. The presence of 4-ethylphenyl groups enhances its solubility and processability, making it a preferred choice in certain applications over its analogs.
Propiedades
Número CAS |
131783-28-3 |
|---|---|
Fórmula molecular |
C28H27N |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
4-ethyl-N-(4-ethylphenyl)-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C28H27N/c1-3-22-10-16-26(17-11-22)29(27-18-12-23(4-2)13-19-27)28-20-14-25(15-21-28)24-8-6-5-7-9-24/h5-21H,3-4H2,1-2H3 |
Clave InChI |
HNTJYLLNISIJIR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
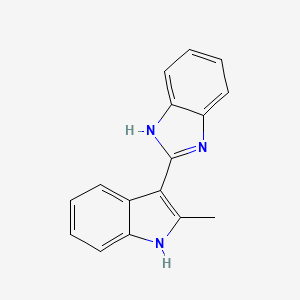
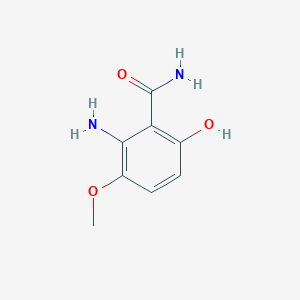



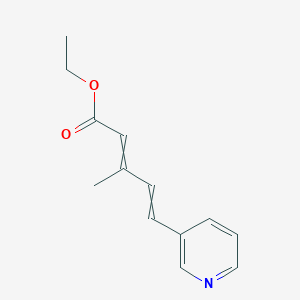

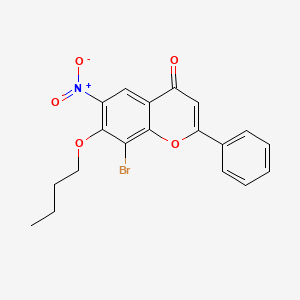
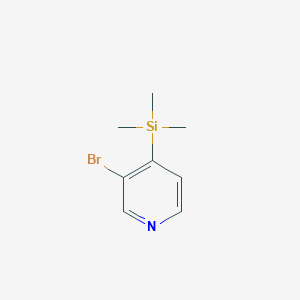
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
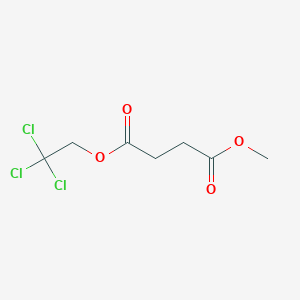

![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
